molecular formula C22H15Cl2NO3 B11342524 N-(3,4-dichlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

N-(3,4-dichlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11342524
M. Wt: 412.3 g/mol
InChI Key: XPFTXKLAOOYXMK-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a phenyl group and a carboxamide moiety. Its chemical properties make it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,4-dichloroaniline, which is then subjected to acylation reactions to introduce the carboxamide group. The benzopyran ring is formed through cyclization reactions involving phenyl-substituted intermediates. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods also focus on optimizing the efficiency of the synthesis to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it can block the binding sites of certain proteins, thereby disrupting their function and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Propanil: An anilide herbicide with a similar dichlorophenyl group.

    3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate in organic synthesis.

    Diuron: A phenylurea herbicide that inhibits photosynthesis.

Uniqueness: N-(3,4-dichlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is unique due to its benzopyran ring structure, which imparts distinct chemical and biological properties. Unlike simpler compounds like propanil or diuron, this compound’s complex structure allows for more diverse applications and interactions in various fields.

Properties

Molecular Formula

C22H15Cl2NO3

Molecular Weight

412.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C22H15Cl2NO3/c23-18-9-7-16(12-19(18)24)25-21(26)14-6-8-17-15(10-14)11-20(28-22(17)27)13-4-2-1-3-5-13/h1-10,12,20H,11H2,(H,25,26)

InChI Key

XPFTXKLAOOYXMK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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